![molecular formula C18H18ClN3O3 B2449174 3-(2-chlorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941984-48-1](/img/structure/B2449174.png)
3-(2-chlorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . The compound “3-(2-chlorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of this class.
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines is complex and can be modified in various ways to yield different derivatives. The specific structure of “3-(2-chlorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would include a chlorobenzyl group at the 3 position, an ethoxy group at the 5 position, and methyl groups at the 1 and 6 positions .
Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines can be complex and depend on the specific substituents present on the molecule. For instance, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .
Aplicaciones Científicas De Investigación
Synthesis Pathways : Studies have detailed various synthesis pathways for pyrido[2,3-d]pyrimidine derivatives. For instance, reactions involving cyano-1,3-dimethyluracil with ketones or carbon nucleophiles have been explored, leading to the formation of pyrido[2,3-d]pyrimidine compounds under specific conditions (Su & Watanabe, 1982).
Molecular Interactions and Crystal Structures : The crystal structures of some pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been analyzed, revealing diverse molecular interactions. For example, studies have shown how molecules of certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives are linked through hydrogen bonds and pi-pi stacking interactions, forming various molecular chains and structures (Trilleras et al., 2009).
Chemical Reactions and Properties The reactivity and properties of pyrido[2,3-d]pyrimidine derivatives have been subjects of interest, particularly in understanding their behavior in various chemical reactions.
Oxidizing Abilities : Certain "bent 5-deazaflavins" derived from pyrido[2,3-d]pyrimidines have been reported to exhibit oxidizing properties. These compounds have been observed to facilitate the oxidation of alcohols and amines to corresponding carbonyl compounds (Yoneda et al., 1980).
Formation of Bicyclic Compounds : The formation of bicyclic compounds through reactions involving pyrido[2,3-d]pyrimidines has been discussed. These reactions often involve cyano-1,3-dimethyluracil and various nucleophiles, leading to the creation of complex bicyclic structures (Su & Watanabe, 1984).
Biopharmaceutical Properties The biopharmaceutical properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been studied, focusing on their solubility, permeability, and in vitro predicted human in vivo intrinsic clearance values. This research provides insights into their potential applications and behavior in biological systems (Jatczak et al., 2014).
Mecanismo De Acción
The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on the specific derivative and its biological target. For instance, they have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Direcciones Futuras
The future directions for research on “3-(2-chlorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” and other pyrido[2,3-d]pyrimidines could include further exploration of their biological activities, development of new synthetic methods, and investigation of their potential applications in medicine and other fields .
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-4-25-15-11(2)9-20-16-14(15)17(23)22(18(24)21(16)3)10-12-7-5-6-8-13(12)19/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXUSGRSDYZBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

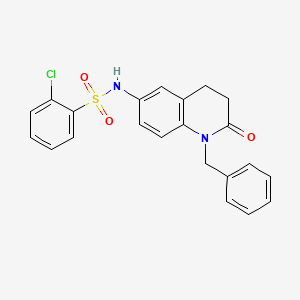

![(3,5-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2449093.png)

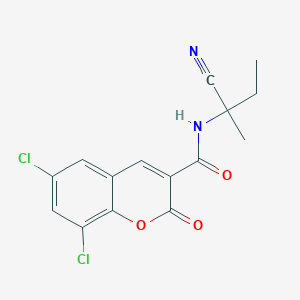
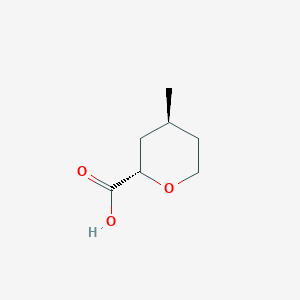

![2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2449101.png)

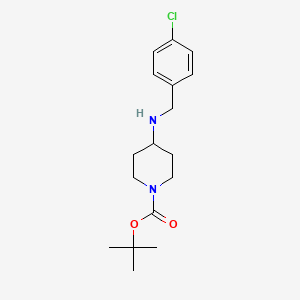
![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2449110.png)
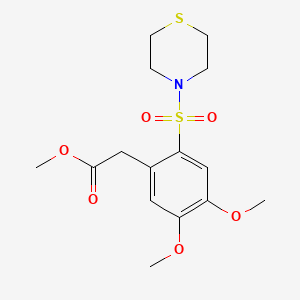

![1-[[1-(4-Pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole](/img/structure/B2449114.png)